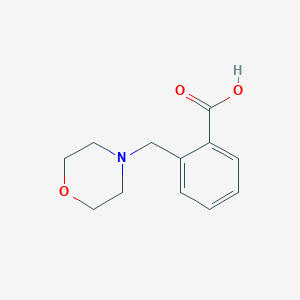

2-Morpholin-4-ylmethylbenzoic acid

Descripción

Structural Context and Significance within Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of organic compounds that have long been a cornerstone of chemical and pharmaceutical research. The basic structure, a benzene (B151609) ring attached to a carboxylic acid group, serves as a versatile scaffold for the development of a wide array of biologically active molecules. The position of substituents on the benzene ring can dramatically influence the compound's physical, chemical, and biological properties.

Historically, benzoic acid derivatives have been explored for a range of applications, from antimicrobial agents to anticancer therapeutics. glpbio.comnih.gov The introduction of various functional groups to the benzoic acid core allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

Role of the Morpholine (B109124) Moiety in Chemical Biology and Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. nih.gov This combination of features makes morpholine a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. americanchemicalsuppliers.com

The inclusion of a morpholine moiety in a molecule can confer several advantageous properties:

Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate the lipophilicity of a compound, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Biological Activity: The nitrogen atom in the morpholine ring is basic and can participate in hydrogen bonding, a key interaction in the binding of drugs to their biological targets. americanchemicalsuppliers.com The ether oxygen can also act as a hydrogen bond acceptor.

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a longer duration of action for a drug.

Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases, incorporate the morpholine structure, highlighting its importance in drug design. nih.gov

Current Landscape of Research on 2-Morpholin-4-ylmethylbenzoic acid and Related Compounds

Direct and extensive academic research specifically focused on this compound is limited in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs, which provide basic chemical information but no detailed biological studies. Its CAS number is recorded as 868543-19-5 for the free base.

However, research on structurally related compounds provides insights into the potential areas of interest for this compound. For instance, studies on other morpholino-substituted benzoic acid derivatives have explored their potential as anticancer and anti-inflammatory agents. The specific substitution pattern and the nature of the linker between the two core moieties are critical determinants of their biological activity.

The positional isomer, 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS 65101-82-8), has been noted in some contexts for its potential anti-inflammatory activity and interactions with enzymes. While this information pertains to a different molecule, it underscores the potential for biological activity within this class of compounds.

Future research on this compound would likely involve its synthesis and characterization, followed by screening for various biological activities, drawing hypotheses from the known properties of its structural components. Computational studies could also predict its potential binding to various biological targets, guiding experimental investigations.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(morpholin-4-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEVULBAGRUOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424445 | |

| Record name | 2-Morpholin-4-ylmethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868543-19-5 | |

| Record name | 2-Morpholin-4-ylmethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholin 4 Ylmethylbenzoic Acid and Its Precursors

General Synthetic Strategies for Substituted Benzoic Acid Derivatives

The creation of complex benzoic acid derivatives often relies on modifying a pre-existing benzoic acid scaffold. A key strategy involves nucleophilic substitution reactions on benzylic positions.

Benzyl (B1604629) halides are particularly reactive substrates for nucleophilic substitution reactions. ucalgary.caquora.com Their enhanced reactivity stems from the stabilization of the transition state by the adjacent phenyl ring. Primary benzylic halides, such as those used as precursors for the title compound, typically react via an SN2 pathway. ucalgary.castackexchange.com This mechanism involves a backside attack by the nucleophile, leading to the displacement of the halide ion in a single, concerted step. stackexchange.com Unlike other systems, elimination reactions are generally not a competing pathway for 1° benzylic halides. ucalgary.ca The reaction is favorable with a wide range of nucleophiles, including various amines. libretexts.org

Morpholine (B109124), a secondary cyclic amine, serves as an effective nucleophile for attacking electrophilic carbon centers like that of a benzyl halide. d-nb.infoacs.org The introduction of the morpholine group onto the benzyl framework is achieved by reacting morpholine with a halomethyl-substituted benzoic acid. This reaction is a direct application of the SN2 mechanism, where the nitrogen atom of the morpholine ring acts as the nucleophile. Studies on similar reactions, such as the reaction of benzylidene Meldrum's acids with morpholine, provide insight into the kinetics and solvent effects of such transformations. acs.org

Synthesis of 2-[(morpholin-4-yl)methyl]benzoic acid Intermediate

The direct synthesis of 2-[(morpholin-4-yl)methyl]benzoic acid involves the careful selection of starting materials and optimization of reaction conditions to ensure high yield and purity.

The logical precursors for this synthesis are 2-(halomethyl)benzoic acids. Both 2-(chloromethyl)benzoic acid and 2-(bromomethyl)benzoic acid are suitable starting materials. ijcea.orgprepchem.com The bromo- derivative is often preferred as bromide is a better leaving group than chloride, which can lead to faster reaction rates. libretexts.org These precursors can be synthesized from 2-methylbenzoic acid (o-toluic acid) through free-radical halogenation of the methyl group, for instance, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. ijcea.orggoogle.com

Table 1: Key Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | Precursor |

| 2-(Chloromethyl)benzoic acid | C₈H₇ClO₂ | 170.59 | Precursor |

| Morpholine | C₄H₉NO | 87.12 | Nucleophile |

Data sourced from publicly available chemical databases.

The reaction is typically carried out by combining the chosen 2-(halomethyl)benzoic acid with morpholine. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is commonly added. A patent for a similar synthesis of 4-(4-methyl piperazinomethyl) benzoic acid from 4-bromomethyl benzoic acid utilizes potassium carbonate as the base. google.com The reaction temperature can be controlled to optimize the rate and minimize side reactions, with many procedures running at room temperature or with gentle heating. google.com

The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing the reaction rate. A variety of solvents can be employed for nucleophilic substitution reactions involving morpholine. researchgate.net For the synthesis of similar compounds, polar aprotic solvents like N,N-dimethylformamide (DMF) in a mixture with water have been used successfully. rsc.org Polar protic solvents are also effective; a patent describing a closely related synthesis specifies the use of n-butanol. google.com Ethanol/water mixtures are also viable solvent systems, offering good solubility for both the amine and the benzoic acid salt while being environmentally benign.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-(Bromomethyl)benzoic acid |

| 2-(Chloromethyl)benzoic acid |

| 2-Methylbenzoic acid |

| 2-Morpholin-4-ylmethylbenzoic acid |

| 4-(4-Methyl piperazinomethyl) benzoic acid |

| 4-(Bromomethyl)benzoic acid |

| Benzoyl peroxide |

| Morpholine |

| N-Bromosuccinimide |

| o-Toluic acid |

Post-Reaction Processing and Purification Techniques (e.g., solvent removal, crystallization, filtration)

Following the synthesis of the 2-(bromomethyl)benzoic acid precursor, the reaction mixture is cooled, which typically causes the product to precipitate. The solid can then be collected by filtration, washed with a non-polar solvent like n-hexane to remove any remaining impurities, and dried under vacuum. chemicalbook.com

For the final product, this compound, purification begins with the removal of the reaction solvent, often under reduced pressure (e.g., using a rotary evaporator). The crude product can then be purified by various methods. Recrystallization is a common technique for purifying benzoic acid derivatives. nist.govgoogle.com This involves dissolving the crude solid in a minimum amount of a hot solvent, such as water or an alcohol/water mixture, followed by slow cooling to induce the formation of pure crystals, which can then be collected by filtration. stansacademy.com Another method involves precipitating the product from a solution by adding an anti-solvent. chemicalbook.com If the product is an oil, it may be solidified by stirring and cooling. prepchem.com For highly pure samples, techniques like fractional freezing can be employed. nist.gov

| Purification Technique | Description | Typical Application |

| Filtration | Separating a solid product from a liquid reaction mixture or solvent. chemicalbook.com | Isolating the precipitated product after cooling the reaction mixture. |

| Solvent Removal | Evaporating the solvent, usually under reduced pressure, to obtain the crude product. | Post-reaction workup before further purification. |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. stansacademy.com | Primary method for purifying solid benzoic acid derivatives. |

| Washing | Rinsing the isolated solid with a cold solvent to remove soluble impurities. stansacademy.com | Removing residual reagents or byproducts from the filtered crystals. |

| Vacuum Drying | Drying the purified solid under vacuum to remove residual solvent. chemicalbook.com | Final step to obtain a pure, dry product. |

Derivatization Strategies of this compound

The structure of this compound allows for derivatization at both the carboxylic acid group and the morpholine nitrogen.

The presence of both an acidic carboxylic group and a basic tertiary amine (the morpholine nitrogen) makes this compound an amphoteric molecule capable of forming salts with both bases and acids.

Lithium Salt : The lithium salt, Lithium 2-[(morpholin-4-yl)methyl]benzoate, is a known derivative. chemicalbook.com It can be synthesized by reacting this compound with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), in a suitable solvent like water or an alcohol. Neutralization of the carboxylic acid by the base results in the formation of the lithium carboxylate salt.

Hydrochloride Salt : The basic nitrogen atom of the morpholine ring can be protonated to form a hydrochloride salt. This is typically achieved by treating a solution of this compound in a suitable organic solvent (e.g., diethyl ether, ethanol, or acetone) with hydrochloric acid (either as a gas or a solution in a solvent like dioxane or isopropanol). google.comnih.govyoutube.com The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration.

The carboxylic acid group is readily converted into amide and ester derivatives, which are common modifications in drug design to alter properties like solubility, stability, and cell permeability.

Amide Derivatives : Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. prepchem.com This condensation reaction often requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like N-hydroxysuccinimide (HOSu) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻). nih.govmasterorganicchemistry.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov

Ester Derivatives : Esters are formed by the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are common catalysts. tcu.edu The reaction is typically heated to reflux to drive off the water that is formed, shifting the equilibrium towards the ester product. youtube.comtcu.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. masterorganicchemistry.com

| Derivative | Reagents | Typical Conditions |

| Amides | Primary/Secondary Amine, Coupling Agent (e.g., EDC, DCC) nih.govmasterorganicchemistry.com | Inert solvent (DCM, DMF), Room temperature nih.gov |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux to remove water youtube.comtcu.edu |

Fluorescent probes are essential tools in biological imaging. The this compound scaffold is a candidate for developing such probes, particularly due to the known properties of the morpholine group.

The morpholine moiety is often incorporated into fluorescent probe designs as a lysosome-targeting group. nih.gov Its basic nitrogen atom becomes protonated in the acidic environment of the lysosome (pH 4.5-5.0), leading to the accumulation of the probe within this organelle.

To create a fluorescent probe from this scaffold, a fluorophore (a molecule that emits light upon excitation) would be chemically attached. This could be achieved by forming an amide or ester bond between the carboxylic acid of the scaffold and a fluorophore containing a suitable amine or alcohol functional group. Conversely, the benzoic acid ring itself could be further functionalized to attach the fluorescent dye. The resulting molecule would combine the targeting ability of the morpholine group with the signaling capability of the fluorophore, potentially creating a probe for imaging lysosomes or processes occurring within them. nih.govunipi.it

Structural Modifications for Fluorescent Probes

Condensation Reactions with Hydrazide Derivatives

The synthesis of derivatives of this compound can be effectively achieved through condensation reactions involving its corresponding hydrazide, 2-(morpholinomethyl)benzoyl hydrazide. This synthetic strategy typically involves a two-step process: the initial formation of the key hydrazide intermediate, followed by its condensation with various carbonyl compounds to yield the target hydrazone derivatives.

The first step involves the preparation of 2-(morpholinomethyl)benzoyl hydrazide from a suitable precursor, commonly the methyl or ethyl ester of this compound. This transformation is typically accomplished by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. researchgate.netnih.gov The nucleophilic acyl substitution reaction proceeds with the attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the desired hydrazide.

Once the 2-(morpholinomethyl)benzoyl hydrazide intermediate is obtained, it can undergo condensation reactions with a variety of aldehydes and ketones to form Schiff bases, also known as hydrazones. researchgate.netnih.gov This reaction is generally carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, such as acetic acid, to facilitate the dehydration process. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. kspublisher.com

The general synthetic route is depicted in the scheme below: Step 1: Synthesis of 2-(morpholinomethyl)benzoyl hydrazide

Step 2: Condensation with an aldehyde to form a hydrazone derivative

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the structure of the aldehyde or ketone used in the condensation step. This enables the introduction of different substituents and functional groups, leading to a library of compounds based on the this compound scaffold.

The following table provides representative examples of hydrazone derivatives that can be synthesized from 2-(morpholinomethyl)benzoyl hydrazide and various aldehydes.

| Reactant Aldehyde | Product Hydrazone Name | Product Structure |

| Benzaldehyde | N'-(phenylmethylidene)-2-(morpholinomethyl)benzohydrazide | |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(morpholinomethyl)benzohydrazide | |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(morpholinomethyl)benzohydrazide | |

| Furan-2-carbaldehyde | N'-(furan-2-ylmethylene)-2-(morpholinomethyl)benzohydrazide |

Biological and Pharmacological Investigations of 2 Morpholin 4 Ylmethylbenzoic Acid and Analogs

Antimicrobial Activities

The morpholine (B109124) and benzoic acid motifs are present in numerous compounds investigated for their antimicrobial properties. Analogs of 2-Morpholin-4-ylmethylbenzoic acid have demonstrated efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus and Escherichia coli)

Benzoic acid and its derivatives are known for their broad-spectrum antimicrobial activity. nih.govresearchgate.net The position of substituents on the benzoic ring significantly influences their antibacterial effect. nih.gov For instance, studies on benzoic acid derivatives have shown that attaching a hydroxyl or methoxyl group can alter the activity against Escherichia coli. nih.gov Specifically, 2-hydroxybenzoic acid demonstrated strong antibacterial action against E. coli O157. nih.gov Similarly, various phenolic acids have shown activity against both E. coli and Staphylococcus aureus. mdpi.com

Morpholine-containing compounds have also been explored as antibacterial agents. A series of new morpholine-containing 5-arylideneimidazolones were investigated as potential antibiotic adjuvants against both Gram-positive (S. aureus) and Gram-negative bacteria. mdpi.comnih.gov These compounds were shown to enhance the activity of existing antibiotics, suggesting a role in overcoming antimicrobial resistance. mdpi.comnih.gov For example, certain derivatives significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Other research has focused on thioureides of 2-(phenoxymethyl)-benzoic acid, which have shown selective and effective antimicrobial properties, particularly against multidrug-resistant infections. nih.govnih.gov For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea showed a broad spectrum of activity against various bacterial strains. nih.gov

Antifungal Properties (e.g., against Candida albicans)

The morpholine ring is a key feature in several antifungal agents. nih.gov Analogs such as morpholine-containing 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their antifungal potential. capes.gov.br The mechanism of action for many morpholine-based antifungals involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. nih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov

Benzoic acid and its derivatives have also demonstrated activity against fungal pathogens like Candida albicans. nih.gov For example, esters derived from 3,5-dinitrobenzoic acid have shown potent antifungal activity. nih.gov Furthermore, some thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have exhibited antifungal activity against C. albicans. nih.gov The combination of these two structural motifs in this compound suggests a potential for antifungal action.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a crucial measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible microbial growth. mdpi.com For benzoic acid and its derivatives, MIC values against various microorganisms can range from 100 to over 1,500 ppm, depending on the specific compound and the target organism. nih.govresearchgate.net The antibacterial efficacy of weak acids like benzoic acid is often pH-dependent, with greater activity at lower pH levels. nih.gov

For analogs of this compound, MIC values have been established in various studies. For instance, certain thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid showed MIC values as low as 32 μg/mL against S. aureus and C. albicans. nih.gov Another study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid reported MICs against P. aeruginosa ranging from 31.5 μg to 250 μg/mL and against fungal cells from 15.6 μg to 62.5 μg/mL. nih.gov While specific MIC data for this compound is not available, the data from its analogs suggest that it could exhibit a range of inhibitory concentrations against different microbes.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of the analogs of this compound are rooted in the individual actions of the morpholine and benzoic acid components.

Benzoic acid derivatives typically exert their effect by disrupting the bacterial cell membrane. As lipophilic acids, they can pass through the membrane and dissociate in the more neutral cytoplasm, releasing protons and acidifying the cell's interior. researchgate.net This disrupts cellular homeostasis and can inhibit the active uptake of essential molecules. researchgate.net Some derivatives have also been shown to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov

Morpholine-containing compounds can have several mechanisms of action. In fungi, a primary mechanism is the inhibition of ergosterol biosynthesis, which is vital for the integrity of the fungal cell membrane. nih.gov In bacteria, morpholine derivatives have been shown to act as antibiotic enhancers or adjuvants. mdpi.comnih.gov They can work by inhibiting efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. mdpi.com By blocking these pumps, the morpholine compound increases the intracellular concentration of the antibiotic, restoring its effectiveness. mdpi.com Another proposed mechanism for some morpholine-containing compounds is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. mdpi.com

Enzyme Inhibition Studies

The morpholine ring is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. acs.org Its ability to form a critical hydrogen bond with the hinge region of the ATP-binding site makes it a common feature in many inhibitors targeting kinases involved in cell signaling and DNA repair. acs.orgnih.gov

Kinase Inhibition (e.g., DNA-dependent protein kinase, p38 Mitogen-Activated Protein Kinases, PI3 kinase)

DNA-dependent protein kinase (DNA-PK) Inhibition DNA-PK is a key enzyme in the repair of DNA double-strand breaks. nih.gov Its inhibition can sensitize cancer cells to radiation and chemotherapy. Many DNA-PK inhibitors have been developed based on the structure of LY294002, an early phosphatidylinositol 3-kinase (PI3K) inhibitor that also contains a morpholine ring. nih.gov Analogs featuring a 2-morpholino-chromen-4-one core, such as NU7441, are potent DNA-PK inhibitors. nih.gov Further research has explored replacing the chromen-4-one core with other heterocyclic systems like quinolin-4-ones and pyridopyrimidin-4-ones, while retaining the essential 2-morpholino group. nih.gov Several of these new analogs have demonstrated high potency, with IC₅₀ values in the nanomolar range. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition The p38 MAP kinases are involved in cellular responses to stress and play a central role in inflammation. nih.gov Inhibitors of p38 MAPK are considered potential treatments for inflammatory diseases. researchgate.netmdpi.com While direct studies linking this compound to p38 MAPK are scarce, the general class of pyridinylimidazole compounds, which are known p38 MAPK inhibitors, share structural similarities with heterocyclic compounds that can be associated with the morpholine scaffold. researchgate.net The development of novel inhibitors often involves modifying core structures to improve potency and selectivity, and the morpholine moiety is a common building block in such medicinal chemistry efforts. mdpi.com

Phosphoinositide 3-kinase (PI3K) Inhibition The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.gov The morpholine ring is a cornerstone in the design of PI3K inhibitors, exemplified by the seminal inhibitor LY294002 and the clinical candidate GDC-0941. nih.gov The oxygen atom of the morpholine ring typically forms a critical hydrogen bond with the hinge region of the PI3K active site. nih.gov Numerous analogs have been developed based on this interaction. A series of 4-morpholino-2-phenylquinazolines and their derivatives have been evaluated as potent and selective inhibitors of the p110α isoform of PI3K. nih.gov Similarly, 2-morpholino-pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR (a related kinase). nih.gov The structure-activity relationship studies consistently highlight the importance of the morpholine group for high-affinity binding to PI3K isoforms. nih.govnih.gov

Table 1: Examples of Morpholine Analogs as Kinase Inhibitors

| Compound/Analog Series | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| NU7441 (2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one analog) | DNA-PK | 30 nM | nih.gov |

| Pyridopyrimidin-4-one analog | DNA-PK | 8 nM | nih.gov |

| 2-morpholino-pyrimidine derivative (Compound 26) | PI3Kα | 20 nM | nih.gov |

| 2-morpholino-pyrimidine derivative (Compound 26) | mTOR | 189 nM | nih.gov |

| ZSTK474 analog (6a) | PI3Kα | 9.9 nM | nih.gov |

Protein Tyrosine Phosphatase Inhibition

Research into related structures has identified several benzoic acid derivatives with significant PTP inhibitory action. For instance, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a general, competitive inhibitor of several PTPs, including PTP1B. nih.govjuniperpublishers.comresearchgate.net X-ray crystallography studies have shown that OBA binds to the active site of PTP1B, mimicking the binding of the natural substrate. nih.govresearchgate.net This makes the OBA scaffold an excellent starting point for designing more potent and selective PTP inhibitors. nih.gov

Furthermore, a series of 4-[(5-arylidene-4-oxo-2-phenylimino/oxothiazolidin-3-yl)methyl]benzoic acids have been synthesized and shown to exhibit moderate to significant selectivity for PTP1B over other phosphatases like TCPTP and LMW-PTP. nih.gov These findings underscore the potential of the benzoic acid moiety as a key element in developing novel PTP1B inhibitors. nih.gov Docking studies with these compounds have helped to rationalize their inhibitory profiles and guide further structural modifications. nih.gov

| Compound/Analog Class | Target PTP | Inhibition Type | Significance |

| 2-(Oxalylamino)-benzoic acid (OBA) | PTP1B, other PTPs | Competitive | General PTP inhibitor, scaffold for new drug design. nih.govjuniperpublishers.comresearchgate.net |

| 4-[(5-arylidene-4-oxo-2-phenylimino/oxothiazolidin-3-yl)methyl]benzoic acids | PTP1B | Selective | Showed selectivity for PTP1B over other phosphatases. nih.gov |

Monoglyceride Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govuniversiteitleiden.nl Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a range of neurological and inflammatory disorders. nih.govnih.gov

There is a direct, albeit commercially reported, mention of 2-(Morpholin-4-yl)benzoic acid as a diacylglycerol lipase inhibitor, which is functionally related to MAGL. biosynth.com This suggests a potential interaction with lipid-metabolizing enzymes. Further supporting this, the introduction of a morpholine fragment into certain chemical scaffolds has been shown to improve the selectivity profile of MAGL inhibitors. nih.gov

The development of MAGL inhibitors has explored various chemical classes. Irreversible inhibitors like JZL184 have been instrumental in studying the physiological roles of MAGL. nih.gov However, the focus has increasingly shifted towards reversible inhibitors to improve safety and therapeutic potential. researchgate.net For example, a class of benzylpiperidine-based reversible inhibitors has been developed, showing potent and selective MAGL inhibition and demonstrating anti-cancer activity in pancreatic cancer models. nih.govresearchgate.net

Receptor Ligand Binding and Modulation

Sigma (σ) Receptor Affinity and Selectivity (e.g., σ1 and σ2 receptors)

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. sigmaaldrich.com While there is no direct binding data for this compound, analogs containing the morpholine moiety have shown significant affinity for sigma receptors. The tertiary amine of the morpholine ring is a key pharmacophoric element for high-affinity binding. sigmaaldrich.com

A notable analog, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , demonstrated high affinity for the σ1 receptor with a Ki value of 42 nM and was 36-fold more selective for σ1 over the σ2 receptor. nih.gov Molecular docking studies suggest that the protonated morpholine ring forms a salt bridge with the Asp126 residue in the σ1 receptor binding site. nih.gov

| Analog | Target Receptor | Affinity (Ki) | Selectivity (σ1 vs σ2) |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 | 42 nM | 36-fold for σ1 |

Serotonin (B10506) Receptor Binding (e.g., 5-HT2A receptors)

Serotonin (5-HT) receptors are a large family of receptors involved in numerous physiological and pathological processes. nih.gov The 5-HT2A receptor, in particular, is a key target for hallucinogens and antipsychotic drugs. nih.gov

Direct binding studies of this compound to serotonin receptors have not been reported. However, the "morpholin-4-yl-phenyl" moiety is present in a potent ligand for the 5-HT1B receptor. The compound, 5-Methyl-8-(4-[11C]methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide (AZ10419369) , exhibits a high affinity for the 5-HT1B receptor with an inhibition constant (Ki) of 0.8 nM. nih.gov This finding indicates that the morpholine group can be incorporated into structures that bind with high affinity to serotonin receptor subtypes, even if not the 5-HT2A receptor specifically. nih.gov

Anti-inflammatory and Antinociceptive Effects

Research has demonstrated that analogs of this compound possess significant anti-inflammatory and antinociceptive (pain-relieving) properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. mdpi.com

A study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , which contain the same "morpholin-4-ylmethyl" structural core, revealed notable antinociceptive effects in mouse models of pain (hot plate and writhing tests). nih.gov These effects were achieved without significantly impacting motor coordination, suggesting a favorable preliminary safety profile. nih.gov The combination of the morpholine and 1,2,4-triazole (B32235) heterocyclic systems was suggested to be beneficial for reducing nociception. nih.gov The most promising of these analogs was T-101, which contains a 4-bromophenyl substituent and produced strong, dose-dependent, and long-lasting antinociceptive effects. nih.gov Another analog, T-103, with a 3,4-dichlorophenyl substituent, showed a stronger peripheral antinociceptive effect. nih.gov

Additionally, other benzoic acid derivatives, such as flusalazine, have shown potent analgesic effects in experimental models, further highlighting the therapeutic potential of this chemical class in pain management. researchgate.net

| Analog | Substituent | Observed Effect | Pain Model |

| T-101 | 4-bromophenyl | Strong, long-lasting antinociceptive effect. nih.gov | Hot plate & Writhing test |

| T-103 | 3,4-dichlorophenyl | Stronger peripheral antinociceptive effect. nih.gov | Writhing test |

Neuroprotective Properties and Central Nervous System Interactions

The unique structural combination of a benzoic acid moiety and a morpholine ring in this compound suggests a potential for interactions within the central nervous system (CNS). The morpholine heterocycle is a valued scaffold in CNS drug discovery due to its physicochemical properties. nih.gov Its flexible conformation and the presence of a weak basic nitrogen atom and an oxygen atom contribute to a balanced lipophilic-hydrophilic profile, which can improve properties like blood solubility and permeability across the blood-brain barrier (BBB). nih.gov In many CNS-active compounds, the morpholine ring is utilized to enhance potency, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic properties. nih.gov

Furthermore, phenolic acids, a class that includes benzoic acids, have been widely reported for their neuroprotective roles. nih.gov Research on various phenolic acids has demonstrated their potential in ameliorating conditions such as neuroinflammation, apoptosis, and glutamate-induced toxicity. nih.gov For instance, studies on analogs like 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a derivative of triflusal, have shown robust neuroprotective effects in animal models of cerebral ischemia. Intravenous administration of OPTBA after middle cerebral artery occlusion in rats significantly reduced infarct volumes and improved neurological outcomes, highlighting the potential of the benzoic acid core in mitigating post-ischemic brain damage. researchgate.net Similarly, other related compounds, such as isoquinoline (B145761) alkaloids, which also feature heterocyclic structures, are known to exert neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. mdpi.com

Potential in Drug Delivery Systems

The structure of this compound lends itself to potential applications in advanced drug delivery systems, aimed at improving the therapeutic efficacy of medicinal agents.

Enhancement of Solubility and Bioavailability

A critical challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which limits their bioavailability. The morpholine moiety is known to be a valuable functional group for improving these characteristics. nih.gov Its ability to participate in hydrophilic interactions can enhance the solubility of a parent molecule in aqueous environments like blood, which is a prerequisite for effective transport to target tissues. nih.gov The development of morpholine-containing drugs for CNS tumors, for example, has leveraged this property to create orally active compounds that can effectively cross the BBB. nih.gov While specific data on this compound is not available, its molecular architecture strongly suggests it could be investigated as a solubility-enhancing agent or as a building block for new chemical entities with favorable pharmacokinetic profiles.

Complex Formation with Metal Ions for Targeted Delivery

The carboxylic acid group of the benzoic acid moiety provides a site for coordination with metal ions. This ability to form metal complexes is a strategy explored in medicinal chemistry for developing targeted drug delivery systems. Research on analogous compounds, such as 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, has demonstrated the successful synthesis of mononuclear complexes with transition metal ions like Cobalt (II), Nickel (II), and Copper (II). researchgate.net In these complexes, the benzoic acid ligand coordinates with the metal center. researchgate.net Such metal complexes can be designed to release a therapeutic agent at a specific site in response to local physiological conditions, such as a change in pH, potentially reducing systemic toxicity and increasing therapeutic efficacy.

In Vitro and In Vivo Biological Assays

Preclinical evaluation of compounds like this compound and its analogs involves a variety of standardized in vitro and in vivo assays to determine their biological activity and potential therapeutic applications.

Cell-Based Assays (e.g., cytotoxicity, cell imaging)

Cell-based assays are fundamental for initial screening. Cytotoxicity assays, such as the MTT or LDH assays, are used to determine the concentration at which a compound may be toxic to cells, which is crucial for establishing a potential therapeutic window. For example, in vitro studies on an analog, 2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine , tested its cytotoxic effect on breast cancer cells (BT474) versus normal human fibroblasts. The results identified a clear therapeutic range where the compound was more toxic to cancer cells than to healthy cells.

Table 1: In Vitro Cytotoxicity of a Morpholine Analog

| Cell Line | Assay Type | Effective Concentration | Finding |

|---|---|---|---|

| BT474 (Breast Cancer) | MTT & LDH | IC50: 1.4±0.3 µM | Higher cytotoxicity observed. semanticscholar.org |

| Human Fibroblasts | MTT & LDH | Lower cytotoxicity | At 2.5-5.0 µM, viability was twice as high as cancer cells. semanticscholar.org |

This table presents data for the analog 2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine to illustrate a typical cytotoxicity profile.

For cell imaging, the morpholine group can be particularly useful. The alkylmorpholine moiety is known to favor accumulation in acidic organelles such as lysosomes. rsc.org This property is exploited in the design of fluorescent probes for imaging cellular processes, as the change in fluorescence in response to the acidic environment can be used to visualize these compartments. rsc.org

Animal Models (e.g., formalin test for nociception, neurodegeneration models)

To investigate potential analgesic properties, the formalin test in rodents is a standard model. This test involves injecting a dilute formalin solution into a paw, which induces a biphasic pain response: an early, acute neurogenic phase followed by a later, inflammatory phase. The model can differentiate between centrally acting analgesics, which typically inhibit both phases, and anti-inflammatory drugs that primarily affect the second phase.

For assessing neuroprotective effects, various animal models of neurodegeneration are employed. To model Parkinson's disease, neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are used to induce the loss of dopaminergic neurons, mimicking a key pathological feature of the disease. mdpi.com Studies on cinnamic acid derivatives, which are structurally related to benzoic acids, have shown that these compounds can restore motor coordination and memory in MPTP-treated mice. mdpi.com In models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, compounds can be tested for their ability to reduce brain infarct size and improve functional recovery. researchgate.net Benzoic acid analogs have demonstrated significant neuroprotective activity in such models. researchgate.net

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) | | Triflusal | | Isoquinoline alkaloids | | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | | Cobalt (II) | | Nickel (II) | | Copper (II) | | 2-(morpholin-4'-yl)-4,6-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | | Cinnamic acid |

Patent Landscape and Drug Discovery Implications

Role in the Discovery and Development of Novel Pharmaceutical Agents

The morpholine (B109124) moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds is a common strategy in drug discovery. The presence of the morpholine ring can influence a compound's solubility, metabolic stability, and target-binding interactions.

While specific drug development programs centered solely on 2-Morpholin-4-ylmethylbenzoic acid are not widely documented in publicly available literature, the study of its analogs and related structures provides insight into its potential role. For example, derivatives of 4-morpholino-2-phenylquinazolines have been synthesized and evaluated as inhibitors of PI3 kinase p110alpha, a key target in cancer therapy. nih.gov

Research into 2-morpholino-4-anilinoquinoline derivatives has also demonstrated their potential as antitumor agents. nih.gov These studies highlight the importance of the morpholine group in achieving potent biological activity. The synthesis and evaluation of such derivatives are crucial steps in the hit-to-lead and lead optimization phases of drug discovery.

The general approach involves synthesizing a library of related compounds to explore the structure-activity relationship (SAR). This allows medicinal chemists to identify the key structural features required for optimal potency and selectivity, paving the way for the development of clinical candidates. The this compound scaffold represents a promising starting point for such explorations.

Identification of Therapeutic Areas and Targets

Based on the biological activities of structurally related compounds, several therapeutic areas and molecular targets can be identified as potentially relevant for this compound and its derivatives.

Anticancer Activity:

The most prominent potential therapeutic application for this class of compounds appears to be in oncology. Studies on related morpholine-containing quinazolines and quinolines have identified several key cancer-related targets:

PI3 Kinase p110alpha: As mentioned, derivatives of 4-morpholino-2-phenylquinazoline have shown potent inhibitory activity against this enzyme, which is a critical component of a signaling pathway frequently dysregulated in cancer. nih.gov

STAT6: A series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov STAT6 is a key regulator of the Th2 immune response and is a potential target for allergic diseases like asthma, but also has implications in certain cancers.

General Antitumor Effects: Novel 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against liver cancer cell lines (HepG2). nih.gov

The following table details the research findings on the anticancer potential of related morpholine derivatives.

| Compound Class | Target/Activity | Cell Line | Key Findings |

| 4-morpholino-2-phenylquinazoline derivatives | PI3 Kinase p110alpha inhibitor | A375 melanoma | A thieno[3,2-d]pyrimidine (B1254671) derivative showed strong inhibitory activity (IC50 = 2.0 nM) and inhibited cell proliferation. nih.gov |

| 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives | STAT6 inhibitor | Mouse spleen T cells | A lead compound showed potent STAT6 inhibition (IC50 = 0.70 nM) and inhibited Th2 differentiation. nih.gov |

| 2-morpholino-4-anilinoquinoline derivatives | Antitumor activity | HepG2 (liver cancer) | Several derivatives exhibited high cytotoxic activity, with one compound showing good selectivity against cancer cells. nih.gov |

Other Potential Therapeutic Areas:

Beyond cancer, the broader class of morpholine derivatives has been investigated for a wide range of biological activities, suggesting that this compound could be explored for:

Inflammatory Diseases: The link to STAT6 inhibition suggests a potential role in modulating inflammatory responses. nih.gov

Infectious Diseases: A patent application for benzoic acid derivatives highlights their potential in treating tuberculosis. google.com

Future Directions in Medicinal Chemistry and Drug Development

The existing research on this compound and its structural relatives points towards several promising avenues for future investigation in medicinal chemistry and drug development.

A primary focus will likely be the continued exploration of this scaffold for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against specific cancer targets. This could involve modifications to the benzoic acid ring, the morpholine moiety, and the linker connecting them.

The synthesis and evaluation of a focused library of this compound derivatives against a panel of cancer cell lines and relevant kinases would be a logical next step. This could lead to the identification of lead compounds with improved pharmacological profiles.

Furthermore, the potential of this chemical class in other therapeutic areas, such as inflammatory and infectious diseases, should not be overlooked. Screening against relevant targets in these areas could uncover new therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-Morpholin-4-ylmethylbenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling morpholine with substituted benzoic acid derivatives. A standard method includes:

- Coupling reactions between morpholine and α-haloacid chlorides (e.g., 4-methylphenylacetic acid derivatives) under reflux conditions.

- Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) are often employed to enhance reaction efficiency, though specific catalyst choices depend on the substituent positions and steric hindrance .

- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of morpholine to benzoic acid precursors. Side products like unreacted intermediates or over-oxidized derivatives may form if reducing agents (e.g., LiAlH₄) are improperly quenched .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., methylene bridges between morpholine and benzene rings) and confirm substitution patterns.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly to resolve the puckering conformation of the morpholine ring. The Cremer-Pople parameters quantify ring puckering amplitudes (e.g., 0.2–0.5 Å for six-membered morpholine rings) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 235.28 for C₁₃H₁₇NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects influence substitution reactions at the morpholine ring in this compound?

- Mechanistic insights : Nucleophilic substitution at the morpholine nitrogen is hindered by steric bulk from the benzoic acid group. Density Functional Theory (DFT) calculations predict higher activation energies for para-substituted derivatives compared to meta-substituted analogs due to resonance stabilization differences .

- Experimental validation : Kinetic studies using iodomethane as an alkylating agent show slower reaction rates (t₁/₂ ~4–6 hours) for this compound compared to unsubstituted morpholine derivatives (t₁/₂ ~1–2 hours) .

Q. How can researchers resolve contradictions in crystallographic data for morpholine-containing compounds?

- Data refinement : SHELXL’s Least-Squares refinement tools are critical for addressing discrepancies in bond lengths/angles. For example, morpholine C-N bond lengths may vary between 1.45–1.50 Å due to puckering effects; constraints can be applied to align with theoretical values .

- Puckering analysis : Use Cremer-Pople coordinates to differentiate chair (θ ~0°) vs. boat (θ ~90°) conformations. Disagreements between studies often arise from solvent-induced packing effects or temperature-dependent phase transitions .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

- Salt formation : Hydrochloride salts (e.g., 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate) enhance aqueous solubility by 3–5× compared to free acids .

- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) increases membrane permeability, with hydrolysis rates tunable via pH adjustments .

- In vitro models : Use Caco-2 cell monolayers to assess permeability (Papp <1×10⁻⁶ cm/s indicates poor absorption) and HPLC-MS to quantify metabolic stability in liver microsomes .

Methodological Considerations

- Synthetic reproducibility : Scale-up challenges include maintaining regioselectivity; monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane) and optimize column chromatography gradients .

- Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data. High-resolution datasets (d ~0.8 Å) are essential for resolving hydrogen-bonding networks involving the carboxylic acid group .

- Contradiction mitigation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare DFT-optimized geometries with experimental crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.